Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate
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Overview
Description
Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. This compound, in particular, has garnered interest due to its potential as a kinase inhibitor, which makes it a promising candidate for cancer research and treatment .
Preparation Methods
The synthesis of Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate typically involves the reaction of a precursor compound with phosphorous oxychloride and dimethylformamide (DMF). The general method involves the following steps :
Starting Material: The precursor compound (2b) is used.
Reaction with Phosphorous Oxychloride: The precursor is reacted with phosphorous oxychloride (2.3 mL) and DMF (230 µL).
Formation of the Product: The reaction yields this compound as a brown oil with a 100% yield.
Chemical Reactions Analysis
Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents for substitution reactions include nucleophiles such as amines or thiols. Oxidation reactions may involve oxidizing agents like hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride.
Scientific Research Applications
Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Medicine: Due to its kinase inhibitory properties, it is being explored for its potential in cancer therapy.
Industry: Quinoxaline derivatives, including this compound, are used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate involves its role as a kinase inhibitor. It targets Pim-1 and Pim-2 kinases, which are overexpressed in various cancers. By inhibiting these kinases, the compound can interfere with cancer cell growth and proliferation . The molecular pathways involved include the inhibition of signal transduction pathways that are crucial for cancer cell survival.
Comparison with Similar Compounds
Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate can be compared with other quinoxaline derivatives:
Ethyl 7-fluoro-3-hydroxyquinoxaline-2-carboxylate: This compound has a hydroxyl group instead of a chloro group, which may affect its reactivity and biological activity.
7-methoxyquinoxaline: Substitution with a methoxy group can enhance certain biological activities but may reduce others.
7-trifluoromethylquinoxaline: The presence of a trifluoromethyl group can significantly alter the compound’s pharmacokinetic properties and brain penetration.
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate is a synthetic compound belonging to the quinoxaline family, notable for its unique structural characteristics and significant biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
Structural Characteristics
- Molecular Formula: C₁₁H₈ClFNO₂
- Molecular Weight: Approximately 232.63 g/mol
- Structural Features:
- Chloro group at the 3-position
- Fluoro group at the 7-position
These substituents enhance the compound's selectivity and potency compared to other quinoxaline derivatives, making it a promising candidate for pharmacological research .
This compound exhibits significant biological activity primarily through its inhibition of specific kinases, particularly Pim-1 and Pim-2. These kinases are implicated in various cancer pathways, including the regulation of cell survival and proliferation . The compound interacts effectively with the ATP-binding sites of these kinases, leading to their inhibition and suggesting potential applications in cancer therapy.
Antiproliferative Activity
Research has demonstrated that this compound possesses notable antiproliferative properties against several cancer cell lines. In vitro studies have shown:
- MCF-7 (Breast Adenocarcinoma) Cells:
- MDA-MB-231 (Triple-Negative Breast Cancer) Cells:
Comparative Efficacy
The following table summarizes the biological activity of this compound compared to other quinoxaline derivatives:
Compound Name | IC50 (µg/mL) | Target Kinase Inhibition | Notes |
---|---|---|---|
This compound | 1.9 (HCT-116) | Pim-1, Pim-2 | Induces apoptosis in MCF-7 cells |
Ethyl 6-fluoroquinoxaline-2-carboxylate | 3.5 | Limited | Lower potency compared to ethyl 3-chloro |
Ethyl 3-methylquinoxaline-2-carboxylate | Variable | Variable | Activity varies significantly |
Case Studies
- Study on MCF-7 Cells:
-
Inhibition of Drug Resistance:
- Another study highlighted the compound's role in overcoming multidrug resistance by inhibiting Pim kinases, which are known to stabilize drug efflux transporters like P-glycoprotein (Pgp) and breast-cancer-resistant protein (BCRP). This could enhance the efficacy of existing chemotherapeutic agents against resistant cancer cells .
Properties
IUPAC Name |
ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c1-2-17-11(16)9-10(12)15-7-4-3-6(13)5-8(7)14-9/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMORIMSWGGQBRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC(=C2)F)N=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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